1-Benzyl-3,4-dibromophospholane 1-oxide
Description
1-Benzyl-3,4-dibromophospholane 1-oxide is a phosphorus-containing heterocyclic compound with a five-membered phospholane ring. The structure features a benzyl group attached to the phosphorus atom and bromine substituents at the 3- and 4-positions of the ring. The phosphorus center is in the +5 oxidation state due to the oxide group. This compound is primarily utilized in organic synthesis as a ligand or catalyst, particularly in asymmetric catalysis and cross-coupling reactions. The electron-withdrawing bromine substituents and the bulky benzyl group enhance its stability and influence its reactivity in metal-mediated transformations .
Properties
CAS No. |
38864-48-1 |
|---|---|
Molecular Formula |
C11H13Br2OP |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
1-benzyl-3,4-dibromo-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c12-10-7-15(14,8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
OIPWRABSXKJOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CP1(=O)CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4-dibromophospholane 1-oxide typically involves the reaction of a phospholane derivative with brominating agents. One common method includes the bromination of 1-benzylphospholane using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the phospholane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,4-dibromophospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo substituents to less reactive groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.
Scientific Research Applications
1-Benzyl-3,4-dibromophospholane 1-oxide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-3,4-dibromophospholane 1-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the phospholane ring play crucial roles in binding to active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 1-benzyl-3,4-dibromophospholane 1-oxide with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Structural and Physical Properties
Key Observations :
- Halogen Impact : Bromine substituents increase molecular weight and melting point compared to chlorine analogs. The larger atomic radius of bromine enhances steric effects and polarizability, influencing reactivity .
- Benzyl Group : The benzyl moiety in the target compound and its dichloro analog provides steric bulk, improving ligand stability in catalytic systems.
Key Observations :
- Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine makes the dibromo-phospholane oxide more effective in cross-coupling reactions.
- Benzyl vs. Pyrrolidine: While phospholane oxides act as electron-deficient ligands, pyrrolidindiols (e.g., from ) function as hydrogen-bond donors, showcasing divergent applications in catalysis .
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